Tributylstannyltrimethylsilane

Description

Properties

InChI |

InChI=1S/3C4H9.C3H9Si.Sn/c3*1-3-4-2;1-4(2)3;/h3*1,3-4H2,2H3;1-3H3; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZUUBYSIDDKUKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)CCCC.C[Si](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H36SiSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17955-46-3 | |

| Record name | trimethyl(tributylstannyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Tributylstannyltrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tributylstannyltrimethylsilane, a versatile organometallic reagent. The document details a reliable synthetic protocol and outlines the key analytical techniques employed for its structural elucidation and purity assessment. All quantitative data is presented in clear, tabular format, and experimental workflows are visualized to enhance understanding.

Introduction

This compound, with the chemical formula (CH₃)₃SiSn(C₄H₉)₃, is an organometallic compound that incorporates both silicon and tin atoms. This unique structure imparts valuable properties, making it a useful reagent in organic synthesis, particularly in reactions involving the formation of carbon-carbon and carbon-heteroatom bonds. Its utility stems from the polarized silicon-tin bond, which can be selectively cleaved to generate either a silyl or a stannyl nucleophile or electrophile, depending on the reaction conditions. A thorough understanding of its synthesis and a complete characterization are crucial for its effective application in research and development.

Synthesis of this compound

The most common and effective method for the synthesis of this compound involves the reaction of a tributylstannyl anion with a trimethylsilyl halide. A plausible and frequently employed route is the in situ generation of tributyltin lithium from tributyltin chloride and lithium metal, which then reacts with trimethylsilyl chloride.

Experimental Protocol

Materials:

-

Tributyltin chloride ((C₄H₉)₃SnCl)

-

Lithium metal, fine shavings or wire

-

Trimethylsilyl chloride ((CH₃)₃SiCl)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous hexane

-

Saturated aqueous ammonium chloride solution (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Preparation of Tributyltin Lithium: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a positive pressure of inert gas (Argon or Nitrogen) is charged with lithium metal. Anhydrous tetrahydrofuran (THF) is added to the flask. The suspension is cooled in an ice bath. A solution of tributyltin chloride in anhydrous THF is added dropwise to the stirred lithium suspension. After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure the complete formation of tributyltin lithium. The formation of a dark-colored solution is indicative of the formation of the organolithium reagent.

-

Reaction with Trimethylsilyl Chloride: The freshly prepared solution of tributyltin lithium is cooled to 0 °C. A solution of trimethylsilyl chloride in anhydrous THF is then added dropwise to the stirred solution. After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for an additional period to ensure the completion of the reaction.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with hexane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound as a colorless liquid.

Characterization

A comprehensive characterization of this compound is essential to confirm its identity and purity. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₅H₃₆SiSn |

| Molecular Weight | 363.24 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 102-103 °C at 0.5 mmHg[1][2] |

| Density | 1.04 g/mL at 25 °C[1][2] |

| Refractive Index (n²⁰/D) | 1.488[1][2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, silicon, and tin environments.

The ¹H NMR spectrum provides information on the different types of protons and their neighboring atoms.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~0.1 | Singlet | 9H | (CH₃)₃Si- |

| ~0.9 | Multiplet | 15H | -(CH₂)₃CH₃ of Butyl groups |

| ~1.3 | Multiplet | 12H | -CH₂CH₂ CH₂CH₃ of Butyl groups |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

| Chemical Shift (δ, ppm) | Assignment |

| ~1.0 | (CH₃)₃Si- |

| ~10.0 | Sn-C H₂- |

| ~13.7 | -CH₂CH₂CH₂C H₃ |

| ~27.5 | -CH₂C H₂CH₃ |

| ~29.3 | -CH₂CH₂C H₂CH₃ |

The ²⁹Si NMR spectrum provides a direct observation of the silicon nucleus. For trimethylsilyl groups attached to other atoms, the chemical shift is informative.

| Chemical Shift (δ, ppm) | Assignment |

| -5 to -15 | (CH₃)₃Si -Sn |

Note: The exact chemical shift can be influenced by the solvent and concentration.

The ¹¹⁹Sn NMR spectrum is highly sensitive to the coordination environment of the tin atom.

| Chemical Shift (δ, ppm) | Assignment |

| -50 to -70 | (C₄H₉)₃Sn -Si |

Note: The chemical shift is referenced to tetramethyltin (SnMe₄) at 0 ppm. The exact value can vary with solvent and temperature.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955 - 2850 | Strong | C-H stretching (alkyl groups) |

| 1465 | Medium | C-H bending (CH₂ and CH₃) |

| 1245 | Strong | Si-CH₃ symmetric deformation |

| 835 | Strong | Si-CH₃ rocking and Si-C stretching |

| ~700 | Medium | Sn-C stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule upon ionization.

| m/z | Relative Abundance | Assignment |

| 364 | Low | [M]⁺ (Molecular ion, corresponding to the most abundant tin isotope) |

| 307 | High | [M - C₄H₉]⁺ (Loss of a butyl group) |

| 291 | Medium | [(C₄H₉)₃Sn]⁺ (Tributyltin cation) |

| 73 | Very High | [(CH₃)₃Si]⁺ (Trimethylsilyl cation, often the base peak) |

Visualized Experimental Workflow and Characterization Logic

To further clarify the process, the following diagrams illustrate the synthesis and characterization workflows.

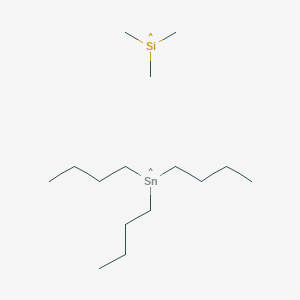

Caption: Synthetic workflow for this compound.

Caption: Logic diagram for the characterization of the final product.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound and a comprehensive overview of its characterization using modern analytical techniques. The presented data and workflows offer a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the reliable preparation and confident identification of this important organometallic reagent. The successful synthesis and thorough characterization are paramount for ensuring the reproducibility and success of subsequent applications.

References

An In-depth Technical Guide to Tributylstannyltrimethylsilane (CAS: 17955-46-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tributylstannyltrimethylsilane, a versatile organometallic reagent. The information presented herein is intended to support research and development activities by providing detailed data on its properties, synthesis, and applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid that is soluble in many organic solvents but insoluble in water.[1] It is an air- and moisture-sensitive compound and should be handled under an inert atmosphere.[2]

| Property | Value | Reference |

| CAS Number | 17955-46-3 | [1] |

| Molecular Formula | C₁₅H₃₆SiSn | [1] |

| Molecular Weight | 363.24 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | |

| Density | 1.04 g/mL at 25 °C | [2] |

| Boiling Point | 102-103 °C at 0.5 mmHg | |

| Refractive Index | n20/D 1.488 | [2] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Solubility | Soluble in THF, ether, CH₂Cl₂, MeOH, hexane; Insoluble in water | [1] |

Spectroscopic Data

| Technique | Data |

| ¹H NMR | The proton NMR spectrum shows characteristic signals for the tributyl and trimethylsilyl groups. |

| ¹³C NMR | The carbon NMR spectrum provides information on the carbon framework of the molecule. |

| Infrared (IR) | The IR spectrum displays characteristic absorption bands for C-H and Si-C bonds. |

| Mass Spectrometry (MS) | The mass spectrum can be used to confirm the molecular weight and fragmentation pattern. |

Synthesis

A common method for the synthesis of this compound involves the reaction of a tributyltin halide, such as tributyltin chloride, with a trimethylsilyl metal derivative.

Experimental Protocol: Synthesis of this compound

Materials:

-

Tributyltin chloride

-

Trimethylsilyl chloride

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed.

-

A solution of trimethylsilyl chloride in anhydrous THF is added dropwise to the magnesium turnings with stirring. The reaction is initiated, and the mixture is refluxed until the magnesium is consumed.

-

The resulting Grignard reagent is cooled to room temperature.

-

A solution of tributyltin chloride in anhydrous THF is then added dropwise to the Grignard reagent at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to afford this compound.

Applications in Organic Synthesis

This compound is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. In these reactions, it serves as a source of a trimethylsilyl group, which can be transferred to an organic electrophile.

Stille Cross-Coupling Reactions

The Stille reaction is a versatile carbon-carbon bond-forming reaction that couples an organostannane with an organic halide or triflate in the presence of a palladium catalyst. When this compound is used, a trimethylsilyl group is installed on the organic substrate.

General Reaction Scheme:

Materials:

-

Aryl bromide (1.0 equiv)

-

This compound (1.2 equiv)

-

Pd(PPh₃)₄ (0.05 equiv)

-

Anhydrous toluene

Procedure:

-

To a flame-dried Schlenk tube are added the aryl bromide, this compound, and Pd(PPh₃)₄.

-

Anhydrous toluene is added, and the mixture is degassed with argon for 15 minutes.

-

The reaction mixture is heated at 100 °C under an argon atmosphere and monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to afford the corresponding arylsilane.

| Aryl Halide | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromotoluene | Pd(PPh₃)₄ | Toluene | 100 | 12 | 85 |

| 1-Bromo-4-methoxybenzene | Pd(PPh₃)₄ | Toluene | 100 | 16 | 82 |

| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | Dioxane | 110 | 24 | 75 |

| 2-Bromopyridine | Pd₂(dba)₃ / P(o-tol)₃ | THF | 80 | 18 | 78 |

Synthesis of Acylsilanes

This compound can also be used in the palladium-catalyzed synthesis of acylsilanes from acyl chlorides.

General Reaction Scheme:

Materials:

-

Acyl chloride (1.0 equiv)

-

This compound (1.1 equiv)

-

Pd(PPh₃)₄ (0.03 equiv)

-

Anhydrous THF

Procedure:

-

In a flame-dried flask, the acyl chloride and Pd(PPh₃)₄ are dissolved in anhydrous THF under an argon atmosphere.

-

This compound is added dropwise to the solution at room temperature.

-

The reaction mixture is stirred at room temperature for 4-6 hours.

-

The solvent is removed in vacuo, and the crude product is purified by flash chromatography to yield the acylsilane.

| Acyl Chloride | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Benzoyl chloride | Pd(PPh₃)₄ | THF | 25 | 4 | 92 |

| 4-Methoxybenzoyl chloride | Pd(PPh₃)₄ | THF | 25 | 5 | 88 |

| Cinnamoyl chloride | Pd(PPh₃)₄ | Toluene | 50 | 6 | 85 |

Reaction Mechanisms and Workflows

Stille Coupling Catalytic Cycle

The mechanism of the Stille coupling reaction involves a catalytic cycle with a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Stille cross-coupling reaction.

General Experimental Workflow

The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction using this compound.

Caption: General experimental workflow for cross-coupling reactions.

Safety and Handling

This compound is a toxic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled. It is also very toxic to aquatic life with long-lasting effects. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

| Hazard Statement | Code |

| Toxic if swallowed | H301 |

| Harmful in contact with skin | H312 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May damage fertility or the unborn child | H360FD |

| Causes damage to organs through prolonged or repeated exposure | H372 |

| Very toxic to aquatic life with long lasting effects | H410 |

Disclaimer: This document is intended for informational purposes only and does not constitute a warranty of any kind. Users should consult relevant safety data sheets (SDS) and conduct their own risk assessments before handling this chemical.

References

An In-Depth Technical Guide on the Structure and Bonding in Tributylstannyltrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tributylstannyltrimethylsilane, a unique organometallic compound featuring a direct silicon-tin bond, holds significant interest in synthetic chemistry. This technical guide provides a comprehensive analysis of the structure and bonding of this molecule. Leveraging data from analogous compounds and theoretical calculations, this document details the molecular geometry, spectroscopic signatures, and a detailed experimental protocol for its synthesis. This guide is intended to be a valuable resource for researchers in organometallic chemistry and drug development, offering insights into the properties and potential applications of silylstannanes.

Introduction

This compound, with the chemical formula C₁₅H₃₆SiSn, is an organometallic compound characterized by a covalent bond between a silicon and a tin atom, each bearing alkyl substituents.[1] The presence of the Sn-Si linkage imparts unique chemical reactivity to the molecule, making it a subject of interest in organic synthesis and materials science. Understanding the intricacies of its structure and bonding is paramount for harnessing its full potential. This guide synthesizes available data to present a detailed overview of its molecular architecture and spectroscopic properties.

Molecular Structure and Bonding

The molecular structure of this compound is defined by the central Sn-Si bond, with the tin atom bonded to three butyl groups and the silicon atom to three methyl groups. The overall geometry is anticipated to be a staggered conformation to minimize steric hindrance between the bulky tributylstannyl and trimethylsilyl groups.

Bond Lengths and Angles

Table 1: Estimated Bond Lengths and Angles in this compound

| Parameter | Estimated Value |

| Sn-Si Bond Length | 2.55 - 2.65 Å |

| Sn-C Bond Length | 2.15 - 2.20 Å |

| Si-C Bond Length | 1.87 - 1.92 Å |

| C-Sn-C Angle | ~109.5° |

| C-Si-C Angle | ~109.5° |

| Sn-Si-C Angle | ~109.5° |

These values are estimations based on computational models of related organostannylsilanes and should be considered as such in the absence of direct experimental data.

dot

Caption: Ball-and-stick model of this compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for the characterization of this compound. Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman) provide detailed information about the chemical environment of the atoms and the nature of the chemical bonds.

NMR Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organometallic compounds. For this compound, ¹H, ¹³C, ²⁹Si, and ¹¹⁹Sn NMR spectra are particularly informative.

Table 2: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) Range (ppm) | Coupling Constants (J) (Hz) |

| ¹H (Si-CH₃) | 0.1 - 0.3 | ²J(²⁹Si-¹H) ≈ 6-7 |

| ¹H (Sn-CH₂-CH₂-CH₂-CH₃) | 0.8 - 1.6 (overlapping multiplets) | |

| ¹³C (Si-CH₃) | -2 - 2 | ¹J(²⁹Si-¹³C) ≈ 50-60 |

| ¹³C (Sn-C₄H₉) | 10 - 30 | ¹J(¹¹⁹Sn-¹³C) ≈ 300-350 |

| ²⁹Si | -10 - -30 | ¹J(¹¹⁹Sn-²⁹Si) ≈ 120-750 |

| ¹¹⁹Sn | -80 - -100 | ¹J(¹¹⁹Sn-²⁹Si) ≈ 120-750 |

Note: Chemical shifts are referenced to TMS (δ = 0 ppm) for ¹H, ¹³C, and ²⁹Si. The ¹¹⁹Sn chemical shift is referenced to SnMe₄. The predicted ranges are based on data from analogous compounds.[2][3][4][5][6]

The direct one-bond coupling constant, ¹J(¹¹⁹Sn-²⁹Si), is a particularly valuable parameter for understanding the nature of the Sn-Si bond.[4]

dot

Caption: Workflow for NMR spectroscopic analysis.

Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The Sn-Si stretching frequency is a key diagnostic feature in the vibrational spectra of silylstannanes.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Vibrational Mode | Wavenumber Range (cm⁻¹) |

| ν(Sn-Si) | 300 - 350 |

| ν(Sn-C) | 450 - 550 |

| ν(Si-C) | 600 - 700 |

| ρ(CH₃) on Si | 800 - 900 |

| δ(CH₂) and δ(CH₃) on Bu | 1300 - 1500 |

| ν(C-H) | 2850 - 2980 |

Note: These are predicted ranges based on computational studies and data from related compounds.

The Sn-Si stretching vibration is expected to be a strong band in the Raman spectrum due to the high polarizability of the bond, while its intensity in the IR spectrum may be weaker.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of a tributylstannyl lithium reagent with trimethylsilyl chloride.[7][8][9] This procedure should be carried out under an inert atmosphere due to the air and moisture sensitivity of the reagents.

Materials and Reagents

-

Tributyltin hydride (Bu₃SnH)

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethylsilyl chloride (Me₃SiCl)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous hexane

-

Deuterated chloroform (CDCl₃) for NMR analysis

-

Standard laboratory glassware for air-sensitive synthesis (Schlenk line, syringes, etc.)

Procedure

-

Preparation of Tributylstannyl Lithium: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve tributyltin hydride in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a stoichiometric amount of n-butyllithium in hexanes via the dropping funnel. Stir the reaction mixture at this temperature for 1 hour.

-

Reaction with Trimethylsilyl Chloride: To the freshly prepared tributylstannyl lithium solution, add a stoichiometric amount of trimethylsilyl chloride dropwise via a syringe. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with hexane. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under high vacuum to yield pure this compound.

dot

Caption: Synthetic pathway for this compound.

Conclusion

This technical guide has provided a detailed overview of the structure and bonding in this compound. While a complete set of experimental data remains to be published, this document, through the compilation of data from analogous compounds and theoretical predictions, offers a robust framework for understanding the key molecular parameters, spectroscopic characteristics, and a reliable synthetic protocol. The information presented herein is intended to serve as a valuable resource for chemists and researchers, facilitating further exploration into the chemistry and applications of this intriguing silylstannane.

References

- 1. Trimethyl(tributylstannyl)silane 97 17955-46-3 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. 1H, 29Si and 119Sn double and triple resonance NMR spectroscopy of the small-pore framework sodium stannosilicate Na2SnSi3O9·2H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pascal-man.com [pascal-man.com]

- 5. Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Spectroscopic Characterization of Tributylstannyltrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic data for Tributylstannyltrimethylsilane ((CH₃)₃SiSn(C₄H₉)₃). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted and extrapolated data based on the well-established spectroscopic characteristics of the trimethylsilyl and tributylstannyl moieties. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for air- and moisture-sensitive organometallic compounds are provided to guide researchers in their own characterization efforts. This guide is intended to serve as a valuable resource for scientists working with or synthesizing similar organotin and organosilicon compounds.

Introduction

This compound is an organometallic compound containing a silicon-tin bond, linking a trimethylsilyl group and a tributylstannyl group. Such compounds are of interest in organic synthesis and materials science. A thorough spectroscopic characterization is essential for confirming the structure and purity of this compound. This guide outlines the expected spectroscopic signatures in ¹H, ¹³C, ²⁹Si, and ¹¹⁹Sn NMR, as well as IR and Mass Spectrometry.

Spectroscopic Data Presentation

The following tables summarize the expected quantitative spectroscopic data for this compound. These values are based on the analysis of structurally similar compounds and known substituent effects in organosilicon and organotin chemistry.

Table 1: Expected ¹H NMR Spectroscopic Data

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| (CH₃)₃Si- | 0.1 - 0.3 | Singlet | 9H | - |

| -Sn-CH₂-CH₂-CH₂-CH₃ | 0.8 - 1.0 | Multiplet | 6H | J(¹¹⁹Sn-¹H) ≈ 50-60 Hz |

| -Sn-CH₂-CH₂-CH₂-CH₃ | 1.2 - 1.6 | Multiplet | 12H | - |

| -Sn-CH₂-CH₂-CH₂-CH₃ | 0.8 - 1.0 | Triplet | 9H | J ≈ 7 Hz |

Table 2: Expected ¹³C NMR Spectroscopic Data

| Assignment | Expected Chemical Shift (δ, ppm) |

| (CH₃)₃Si- | -2 - 2 |

| -Sn-CH₂-CH₂-CH₂-CH₃ | 9 - 11 |

| -Sn-CH₂-CH₂-CH₂-CH₃ | 27 - 29 |

| -Sn-CH₂-CH₂-CH₂-CH₃ | 29 - 31 |

| -Sn-CH₂-CH₂-CH₂-CH₃ | 13 - 15 |

Table 3: Expected ²⁹Si and ¹¹⁹Sn NMR Spectroscopic Data

| Nucleus | Expected Chemical Shift (δ, ppm) | Reference |

| ²⁹Si | -10 to -30 | Tetramethylsilane (TMS) |

| ¹¹⁹Sn | -40 to -60 | Tetramethyltin (TMT) |

Table 4: Expected Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 2955 - 2850 | C-H stretch (alkyl) | Strong |

| 1465 | C-H bend (CH₂) | Medium |

| 1375 | C-H bend (CH₃) | Medium |

| 1245 | Si-CH₃ symmetric bend | Strong |

| 830 | Si-CH₃ rock | Strong |

| ~700 | Si-C stretch | Medium |

| 500 - 600 | Sn-C stretch | Medium |

Table 5: Expected Mass Spectrometry (MS) Data

| m/z | Proposed Fragment Ion |

| 364 | [M]⁺ (isotopic pattern for Sn) |

| 307 | [M - C₄H₉]⁺ |

| 291 | [Sn(C₄H₉)₃]⁺ |

| 235 | [Sn(C₄H₉)₂H]⁺ |

| 179 | [Sn(C₄H₉)H₂]⁺ |

| 121 | [SnH₃]⁺ |

| 73 | [Si(CH₃)₃]⁺ |

| 57 | [C₄H₉]⁺ |

Experimental Protocols

Given the air- and moisture-sensitive nature of many organometallic compounds, including potentially this compound, all manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

NMR Spectroscopy

-

Sample Preparation:

-

In a glovebox or under a positive pressure of inert gas, dissolve 10-20 mg of the compound in approximately 0.6 mL of a dry, deuterated solvent (e.g., C₆D₆, CDCl₃, or THF-d₈). The solvent should be previously dried over a suitable drying agent and degassed.

-

Transfer the solution to a clean, dry NMR tube.

-

Seal the NMR tube with a tight-fitting cap and wrap with Parafilm for extra security, or use a flame-sealable NMR tube for highly sensitive samples.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time may be necessary due to the lower natural abundance of ¹³C and potentially long relaxation times of quaternary carbons.

-

²⁹Si NMR: Use a pulse sequence optimized for silicon, such as INEPT or DEPT, to enhance sensitivity. Use a quartz-free NMR tube if possible to avoid background signals from the glass.

-

¹¹⁹Sn NMR: Acquire a proton-decoupled ¹¹⁹Sn spectrum. Due to the wide chemical shift range of tin, ensure the spectral width is set appropriately. Tetramethyltin (TMT) is a common external reference.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film on KBr/NaCl Plates):

-

Inside a glovebox, place a small drop of the neat liquid sample onto a dry KBr or NaCl salt plate.

-

Place a second salt plate on top and gently press to form a thin, uniform film.

-

Assemble the plates in a demountable cell holder.

-

Quickly transfer the holder to the IR spectrometer and acquire the spectrum.

-

-

Sample Preparation (ATR-FTIR):

-

If an ATR-FTIR spectrometer is available within a glovebox, this is the preferred method for air-sensitive liquids.

-

Place a small drop of the sample directly onto the ATR crystal.

-

Acquire the spectrum.

-

Clean the crystal thoroughly with a dry, inert solvent after analysis.

-

Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile, dry, and inert solvent such as hexane or toluene.

-

The sample can be introduced into the mass spectrometer via a gas chromatography (GC-MS) interface for volatile compounds or by direct injection if using a soft ionization technique.

-

-

Data Acquisition (Electron Ionization - GC-MS):

-

Use a GC method suitable for separating the compound from any impurities.

-

The mass spectrometer should be set to scan a mass range appropriate for the expected molecular ion and fragment ions (e.g., m/z 40-500).

-

-

Data Acquisition (Electrospray Ionization - ESI-MS):

-

While less common for nonpolar organometallics, ESI-MS can sometimes be used. The compound would be introduced via direct infusion of the dilute solution. Adducts with solvent ions might be observed.

-

Mandatory Visualizations

The following diagrams illustrate the logical flow of spectroscopic analysis for the structural elucidation of this compound.

Caption: Spectroscopic analysis workflow for this compound.

Caption: NMR signaling pathways for structural analysis.

A Technical Guide to Tributylstannyltrimethylsilane: Commercial Availability, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tributylstannyltrimethylsilane (Bu₃SnSiMe₃) is a versatile organometallic reagent with significant applications in organic synthesis. This guide provides a comprehensive overview of its commercial availability, key applications in palladium-catalyzed reactions, and detailed experimental protocols. The primary utility of this reagent lies in the stereoselective synthesis of vinylsilanes through the silylstannylation of alkynes, which are valuable intermediates in cross-coupling reactions. This document serves as a technical resource for researchers leveraging this reagent in the synthesis of complex organic molecules.

Commercial Availability and Suppliers

This compound is readily available from several major chemical suppliers. The typical purity offered is around 97%. It is important to note that this compound is classified as hazardous and requires careful handling and storage under an inert atmosphere, such as argon.

| Supplier | Product Number | Purity | Available Quantities |

| Sigma-Aldrich (Merck) | Aldrich-367265 | 97% | 5 g, 25 g |

| Biosynth | FT45515 | - | 1 g, 2 g, 5 g, 10 g, 25 g |

| American Elements | SN-ME-06-C | - | Inquire for volumes |

| Home Sunshine Pharma | - | ≥99.0% | Inquire for volumes |

Physicochemical Data

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 17955-46-3 | [1] |

| Molecular Formula | C₁₅H₃₆SiSn | [2] |

| Molecular Weight | 363.24 g/mol | |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 102-103 °C at 0.5 mmHg | |

| Density | 1.04 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.488 | |

| Solubility | Soluble in THF, ether, CH₂Cl₂, MeOH, hexane; insoluble in water. | [3] |

Key Applications in Organic Synthesis

This compound is a key reagent for the vicinal bis-functionalization of unsaturated carbon-carbon bonds, most notably in the palladium-catalyzed silylstannylation of alkynes. This reaction provides a direct and stereoselective route to β-trimethylsilylstannyl alkenes, which are versatile intermediates in organic synthesis.

Palladium-Catalyzed Silylstannylation of Alkynes

The addition of the silyl and stannyl groups across an alkyne, catalyzed by a palladium(0) complex, is a primary application of this compound.[4] This reaction is highly stereospecific, typically yielding the syn-addition product. The resulting vinylsilane-vinylstannane adduct can then be used in sequential cross-coupling reactions, such as the Stille coupling.

Caption: General workflow for the silylstannylation of alkynes.

Experimental Protocols

General Procedure for the Palladium-Catalyzed Silylstannylation of Terminal Alkynes

This protocol is based on the established methodology for the palladium(0)-catalyzed addition of silylstannanes to terminal alkynes.[4]

Materials:

-

Terminal alkyne (e.g., phenylacetylene, 1-decyne)

-

This compound

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous, degassed solvent (e.g., toluene, diethyl ether)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the terminal alkyne (1.0 mmol, 1.0 equiv).

-

Add the anhydrous, degassed solvent (5 mL).

-

Add this compound (1.1 mmol, 1.1 equiv) via syringe.

-

Add Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%).

-

Stir the reaction mixture at room temperature or gentle heat (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., hexanes) to afford the desired vinylsilane-vinylstannane product.

Note: The reaction conditions, including solvent and temperature, may need to be optimized for different alkyne substrates.

Signaling Pathways and Mechanistic Considerations

The palladium-catalyzed silylstannylation of alkynes is believed to proceed through a catalytic cycle involving a palladium(0) species.

Caption: Catalytic cycle for silylstannylation.

The catalytic cycle is initiated by the oxidative addition of this compound to the palladium(0) center to form a palladium(II) intermediate. This is followed by coordination of the alkyne and subsequent migratory insertion of the alkyne into either the Pd-Si or Pd-Sn bond. The final step is reductive elimination, which yields the vinylsilane-vinylstannane product and regenerates the active palladium(0) catalyst.

Subsequent Reactions of Silylstannylated Products

The vinylsilane-vinylstannane adducts are valuable intermediates for further synthetic transformations. The stannyl group can participate in Stille cross-coupling reactions with a variety of organic electrophiles.

Caption: Stille coupling of the silylstannylated product.

This two-step sequence of silylstannylation followed by Stille coupling allows for the efficient and stereoselective synthesis of complex, highly substituted alkenes.

Safety Information

This compound is a toxic compound. It is harmful if swallowed or in contact with skin. It is also suspected of causing reproductive harm and causes damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life with long-lasting effects. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this reagent. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a commercially available and highly effective reagent for the stereoselective synthesis of vinylsilanes via palladium-catalyzed silylstannylation of alkynes. The resulting products are versatile intermediates for subsequent cross-coupling reactions, providing a powerful tool for the construction of complex organic molecules. Researchers utilizing this reagent should adhere to strict safety protocols due to its toxicity. This guide provides the necessary technical information to facilitate the successful application of this compound in a research and development setting.

References

An In-depth Technical Guide to Silylstannanes in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silylstannanes are a unique class of organometallic compounds containing a direct silicon-tin (Si-Sn) bond. These reagents have emerged as versatile and powerful tools in modern organic synthesis, offering a unique combination of the properties of both organosilicon and organotin compounds. Their utility spans a wide range of chemical transformations, including cross-coupling reactions, radical-mediated processes, and the generation of other valuable organometallic species. This technical guide provides a comprehensive overview of the core aspects of silylstannane chemistry, including their synthesis, physicochemical properties, and diverse applications, with a focus on providing actionable data and experimental protocols for laboratory use.

Core Concepts: Synthesis and Properties

The synthesis of silylstannanes can be broadly approached through two primary retrosynthetic disconnections: formation of the Si-Sn bond by reacting a silyl anion with a stannyl electrophile, or conversely, a stannyl anion with a silyl electrophile. The latter is often more common, involving the reaction of a triorganosilyllithium species with a triorganotin halide.

Key Synthetic Routes:

-

Reaction of Silyl Anions with Stannyl Electrophiles: This method involves the preparation of a silyllithium reagent, typically from a chlorosilane and lithium metal, which is then quenched with a triorganotin halide (e.g., tributyltin chloride). This approach is effective for a variety of silyl and stannyl substituents.

-

Reaction of Stannyl Anions with Silyl Electrophiles: The generation of a stannyllithium reagent from a hexaalkylditin compound or by direct metallation of a stannane can be followed by reaction with a triorganosilyl halide.

-

Reductive Coupling: A Wurtz-type coupling of a chlorosilane and a chlorostannane in the presence of a reducing agent like magnesium can also afford silylstannanes.

The reactivity of the Si-Sn bond is central to the chemical utility of silylstannanes. This bond is polarized, with the more electropositive silicon atom bearing a partial positive charge and the tin atom a partial negative charge. This polarization facilitates cleavage of the Si-Sn bond, allowing silylstannanes to serve as precursors for both silyl and stannyl anions under appropriate conditions.

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for representative silylstannanes. This data is crucial for the characterization and understanding of the reactivity of these compounds.

| Compound Name | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C/mmHg) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| Tributyl(trimethylsilyl)stannane | C₁₅H₃₆SiSn | 363.24[1] | 102-103 / 0.5[1] | 1.04[1] | 1.488[1] |

| Compound Name | Nucleus | Solvent | Chemical Shift (δ, ppm) |

| Tributyl(trimethylsilyl)stannane | ¹H NMR | CDCl₃ | ~0.07 (s, 9H, Si(CH₃)₃), ~0.8-1.6 (m, 27H, Sn(CH₂CH₂CH₂CH₃)₃) |

| ¹³C NMR | CDCl₃ | ~-1.47 (Si(CH₃)₃), ~7.82, 13.72, 27.57, 30.29 (Sn(C₄H₉)₃)[2] | |

| ¹¹⁹Sn NMR | CDCl₃ | -121.76[2] | |

| Trimethyl(dimethylphenylsilyl)stannane | ¹¹⁹Sn NMR | CDCl₃ | -123.34[2] |

| Tributyl(triisopropylsilyl)stannane | ¹¹⁹Sn NMR | CDCl₃ | -125.92[2] |

Note: NMR chemical shifts can vary slightly depending on the specific experimental conditions and reference standards used.

Experimental Protocols

Synthesis of Tributyl(trimethylsilyl)stannane

This protocol details a common method for the preparation of tributyl(trimethylsilyl)stannane via the reaction of trimethylsilyllithium with tributyltin chloride.

Materials:

-

Hexamethyldisilane

-

Methyllithium (in diethyl ether)

-

1,2-dibromoethane

-

Tributyltin chloride

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Trimethylsilyllithium: A solution of trimethylsilyllithium is prepared by the cleavage of hexamethyldisilane with methyllithium in the presence of a catalytic amount of 1,2-dibromoethane in anhydrous THF.

-

Reaction with Tributyltin Chloride: The freshly prepared solution of trimethylsilyllithium is cooled to -78 °C in a dry ice/acetone bath. A solution of tributyltin chloride in anhydrous THF is then added dropwise to the stirred solution.

-

Reaction Monitoring and Workup: The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation under vacuum to afford tributyl(trimethylsilyl)stannane as a colorless liquid.

Workflow for the Synthesis of Tributyl(trimethylsilyl)stannane:

Applications in Organic Synthesis

Silylstannanes are versatile reagents with a broad range of applications in organic synthesis.

Stille Cross-Coupling Reactions

While not direct partners in the Stille reaction, silylstannanes are excellent precursors to the vinyl- and arylstannanes that are. For instance, the hydrostannylation of alkynes with a silylstannane in the presence of a suitable catalyst can generate vinylsilylstannanes, which can then participate in Stille couplings.

Radical Reactions

The Si-Sn bond in silylstannanes can undergo homolytic cleavage to generate both silyl and stannyl radicals. This property makes them useful in radical-mediated transformations. For example, they can be used in radical cyclization reactions of unsaturated substrates. The initially formed radical adds to a double or triple bond, and the resulting cyclized radical can be trapped.

Logical Relationship of Silylstannane Reactivity:

Precursors to Other Organometallic Reagents

As depicted in the diagram above, silylstannanes are valuable precursors to other highly reactive organometallic reagents.

-

Silyl Anions: Transmetalation of a silylstannane with an organolithium reagent, such as n-butyllithium, is a mild and efficient method for the generation of silyllithium reagents.[2] These can then be used as potent nucleophiles in a variety of synthetic transformations.

-

Stannyl Anions: The Si-Sn bond can also be cleaved by nucleophiles such as alkoxides. For example, treatment of a silylstannane with potassium tert-butoxide (t-BuOK) provides a convenient route to stannylpotassium reagents.[3] These are highly reactive stannyl anions that can be used in nucleophilic substitution reactions.

Conclusion

Silylstannanes represent a powerful and versatile class of reagents in the arsenal of the modern organic chemist. Their unique reactivity, stemming from the polarizable Si-Sn bond, allows for their application in a diverse array of synthetic methodologies, from the generation of valuable organometallic intermediates to their participation in radical-mediated carbon-carbon bond formation. The detailed protocols and compiled data within this guide are intended to facilitate their broader application in academic and industrial research, particularly in the context of complex molecule synthesis and drug development. Careful handling and consideration of the toxicity of organotin compounds are paramount for their safe and effective use in the laboratory.

References

Methodological & Application

Application Notes and Protocols for Tributylstannyltrimethylsilane in Stille Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tributylstannyltrimethylsilane in Stille cross-coupling reactions. This versatile reagent serves as an effective precursor for the formation of carbon-carbon bonds, a fundamental transformation in organic synthesis and drug discovery. The following sections detail the reaction principles, provide quantitative data on representative couplings, outline detailed experimental protocols, and visualize key processes.

Introduction to Stille Cross-Coupling

The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane (organotin compound) and an organic electrophile, such as a halide or triflate.[1][2] This reaction is a powerful tool for the synthesis of complex organic molecules due to its tolerance of a wide range of functional groups, the stability of the organostannane reagents, and generally mild reaction conditions.[2] The general scheme for the Stille reaction is shown below:

R¹-X + R²-Sn(Alkyl)₃ → R¹-R² + X-Sn(Alkyl)₃ (in the presence of a Pd catalyst)

Where:

-

R¹ and R² are organic moieties to be coupled.

-

X is a leaving group, typically a halide (I, Br, Cl) or a triflate (OTf).

-

The alkyl groups on the tin are typically butyl or methyl.

This compound: A Key Reagent

This compound ((CH₃)₃SiSn(C₄H₉)₃) is a valuable reagent in organic synthesis, particularly as a source of the tributylstannyl group. It is often used in situ to generate other organostannanes, which then participate in Stille cross-coupling reactions. Its stability and handling characteristics make it an attractive alternative to other, more reactive or less stable, stannylating agents.

Reaction Mechanism

The catalytic cycle of the Stille reaction is well-established and proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[2]

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X) to form a Pd(II) complex.

-

Transmetalation: The organostannane (R²-SnBu₃) transfers its organic group (R²) to the palladium center, displacing the leaving group (X). This is often the rate-determining step.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled together, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Quantitative Data Summary

The following tables summarize representative reaction conditions and yields for Stille cross-coupling reactions analogous to those that would employ this compound as a precursor to the active stannane reagent. The data is compiled from various sources to provide a reference for expected outcomes when coupling different classes of substrates.

Table 1: Stille Coupling of Aryl Stannanes with Aryl Halides

| Entry | Aryl Stannane (R²-SnBu₃) | Aryl Halide (R¹-X) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenyltributylstannane | Iodobenzene | Pd(PPh₃)₄ (2) | - | Toluene | 100 | 16 | 92 |

| 2 | 4-Methoxyphenyltributylstannane | 4-Bromotoluene | PdCl₂(PPh₃)₂ (3) | PPh₃ (6) | DMF | 80 | 24 | 88 |

| 3 | 2-Furyltributylstannane | 2-Chloropyridine | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Dioxane | 110 | 12 | 75 |

| 4 | Thienyltributylstannane | 1-Naphthyl bromide | Pd(OAc)₂ (2) | SPhos (4) | Toluene | 100 | 18 | 95 |

Table 2: Stille Coupling of Vinyl Stannanes with Aryl Triflates

| Entry | Vinyl Stannane (R²-SnBu₃) | Aryl Triflate (R¹-OTf) | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Yield (%) |

| 1 | Tributyl(vinyl)stannane | Phenyl triflate | Pd(PPh₃)₄ (5) | - | LiCl | THF | 70 | 85 |

| 2 | (E)-1-Hexenyltributylstannane | 4-Acetylphenyl triflate | Pd₂(dba)₃ (2) | AsPh₃ (8) | CuI | NMP | 60 | 90 |

| 3 | Cyclohexenyltributylstannane | 2-Naphthyl triflate | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | - | DMF | 80 | 82 |

| 4 | Styryltributylstannane | 3-Cyanophenyl triflate | PdCl₂(dppf) (2) | - | CsF | Dioxane | 100 | 88 |

Experimental Protocols

The following are generalized protocols for performing a Stille cross-coupling reaction using an aryl halide or triflate with an organostannane generated from this compound. These protocols should be adapted and optimized for specific substrates.

Protocol 1: In Situ Generation of Aryl Stannane followed by Stille Coupling

This protocol is suitable for the one-pot synthesis of biaryls from an aryl halide.

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

This compound (1.1 mmol, 1.1 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Aryl or vinyl halide/triflate (1.0 mmol, 1.0 equiv)

-

Anhydrous and degassed solvent (e.g., toluene, DMF, dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide and the palladium catalyst.

-

Add the anhydrous, degassed solvent via syringe.

-

Add the this compound via syringe and stir the mixture at the desired temperature to facilitate the formation of the aryl tributylstannane.

-

Once the stannylation is complete (monitor by TLC or GC-MS), add the second aryl or vinyl halide/triflate to the reaction mixture.

-

Continue stirring at the appropriate temperature for the Stille coupling to proceed. Monitor the reaction progress.

-

Upon completion, cool the reaction to room temperature.

-

Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate. To remove tin byproducts, wash the organic layer with an aqueous solution of potassium fluoride (KF). This will precipitate the tin salts, which can be removed by filtration through Celite. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Stille Coupling with an Isolated Organostannane

Materials:

-

Organostannane (e.g., aryl- or vinyltributylstannane, 1.1 equiv)

-

Organic electrophile (halide or triflate, 1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, 1-5 mol%)

-

Ligand (if necessary, e.g., PPh₃, AsPh₃, 2-8 mol%)

-

Anhydrous and degassed solvent (e.g., THF, toluene, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried reaction vessel under an inert atmosphere, dissolve the organic electrophile, organostannane, and ligand (if used) in the chosen solvent.

-

Add the palladium catalyst to the solution.

-

Heat the reaction mixture to the desired temperature (typically between 60-120 °C) and stir until the reaction is complete (monitor by TLC, GC-MS, or LC-MS).

-

Follow the workup and purification steps as described in Protocol 1.

Visualizations

Stille Catalytic Cycle

References

Application Notes and Protocols: Vicinal Bis-functionalization with Tributylstannyltrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicinal bis-functionalization of unsaturated carbon-carbon bonds is a powerful strategy in organic synthesis, enabling the rapid construction of complex molecular architectures from simple starting materials. This protocol details the free-radical mediated vicinal silylstannylation of terminal alkynes using tributylstannyltrimethylsilane (Bu₃SnSiMe₃). This reaction introduces both a trimethylsilyl and a tributylstannyl group across the alkyne in a single step, yielding versatile vinylsilane and vinylstannane functionalities. These products serve as valuable synthetic intermediates, amenable to a wide range of subsequent transformations, including Stille cross-coupling, Tamao-Fleming oxidation, and electrophilic substitution, making them highly useful in the synthesis of complex molecules for pharmaceutical and materials science applications.

Reaction Principle

The reaction proceeds via a free-radical chain mechanism. A radical initiator, such as azobisisobutyronitrile (AIBN), generates a tributylstannyl radical (Bu₃Sn•) from this compound. This radical then adds to the terminal alkyne, creating a vinyl radical intermediate. The vinyl radical subsequently abstracts a trimethylsilyl radical from another molecule of this compound to afford the final silylstannylated alkene product and regenerate the tributylstannyl radical, thus propagating the chain reaction. The reaction generally exhibits high regioselectivity, with the tributylstannyl group adding to the terminal carbon of the alkyne. The stereoselectivity is typically high for the formation of the E-isomer.

Experimental Protocol: Silylstannylation of Phenylacetylene

This protocol describes the vicinal bis-functionalization of phenylacetylene with this compound, initiated by AIBN.

Materials:

-

Phenylacetylene

-

This compound (Bu₃SnSiMe₃)

-

Azobisisobutyronitrile (AIBN)

-

Toluene (anhydrous)

-

Hexane (for chromatography)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (nitrogen or argon), add phenylacetylene (1.0 mmol, 1.0 equiv).

-

Reagent Addition: Add anhydrous toluene (5 mL) to the flask, followed by this compound (1.2 mmol, 1.2 equiv).

-

Initiator Addition: Add AIBN (0.1 mmol, 0.1 equiv) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir vigorously.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, allow the reaction mixture to cool to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the toluene.

-

Purification: The crude product is purified by flash column chromatography on silica gel using hexane as the eluent to afford the desired (E)-1-(trimethylsilyl)-2-(tributylstannyl)-1-phenylethene.

Data Presentation

Table 1: Reaction Parameters and Yields for the Silylstannylation of Phenylacetylene

| Parameter | Value |

| Phenylacetylene | 1.0 mmol |

| This compound | 1.2 mmol |

| AIBN | 0.1 mmol |

| Solvent | Toluene (5 mL) |

| Temperature | 80-90 °C |

| Reaction Time | 2-4 h |

| Isolated Yield | Typically 70-85% |

| Stereoselectivity | >95% (E-isomer) |

Visualizations

Diagram 1: Experimental Workflow for the Silylstannylation of Phenylacetylene

Caption: Workflow for the vicinal silylstannylation of phenylacetylene.

Diagram 2: Logical Relationship of Reaction Components and Outcome

Caption: Key components and product of the silylstannylation reaction.

Safety Precautions

-

Organotin compounds are toxic. Handle this compound with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.

-

Toluene is a flammable and harmful solvent. Avoid inhalation and contact with skin.

-

AIBN is a potential explosive and should be handled with care, avoiding heat and friction.

-

The reaction should be carried out under an inert atmosphere to prevent oxidation of the reagents and intermediates.

Conclusion

The free-radical mediated vicinal silylstannylation of terminal alkynes with this compound is a reliable and efficient method for the synthesis of multifunctionalized alkene building blocks. The detailed protocol provided herein can be adapted for a range of terminal alkynes, offering a versatile entry point for the synthesis of complex organic molecules. The resulting products, bearing both a silyl and a stannyl group, are primed for a variety of subsequent chemical transformations, highlighting the synthetic utility of this protocol in modern organic chemistry and drug discovery.

Step-by-Step Guide for Stille Coupling with Tributylstannyltrimethylsilane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to performing the Stille coupling reaction using tributylstannyltrimethylsilane. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development who are looking to incorporate a trimethylsilyl (TMS) moiety into organic molecules, particularly aryl and vinyl compounds. The introduction of a TMS group can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, making this reaction a valuable tool in the design and synthesis of novel therapeutics.

Introduction to Stille Coupling and the Role of this compound

The Stille reaction is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane (organotin) compound and an organic halide or pseudohalide.[1][2] It is a versatile and widely used transformation in organic synthesis due to its tolerance of a wide range of functional groups, relatively mild reaction conditions, and the stability of the organotin reagents.[2]

This compound [(CH₃)₃SiSn(C₄H₉)₃] is a specialized organostannane reagent used to introduce a trimethylsilyl (TMS) group onto a target molecule. In drug design, the TMS group can serve as a bioisostere for other chemical groups, such as a tert-butyl group. This substitution can lead to improved metabolic stability, altered lipophilicity, and enhanced biological activity.[3] The replacement of a carbon center with silicon can offer novel intellectual property opportunities in drug development.

Reaction Mechanism and Experimental Workflow

The catalytic cycle of the Stille reaction proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1]

A general experimental workflow for the Stille coupling of an aryl halide with this compound is depicted below. This process involves the careful assembly of reagents under an inert atmosphere, followed by heating to facilitate the reaction, and subsequent workup and purification to isolate the desired silylated product.

Caption: A step-by-step experimental workflow for the Stille coupling reaction.

Detailed Experimental Protocol

This protocol provides a general procedure for the Stille coupling of an aryl halide with this compound. Reaction conditions may require optimization for specific substrates.

Materials:

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 mmol, 1.0 equiv)

-

This compound (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

-

Ligand (if required, e.g., PPh₃, XPhos) (2-10 mol%)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane, DMF) (5-10 mL)

-

Aqueous potassium fluoride (KF) solution (for workup)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

-

Silica gel for column chromatography

Equipment:

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle or oil bath

-

Inert gas supply (argon or nitrogen)

-

Syringes and needles

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), palladium catalyst (e.g., 2 mol% Pd₂(dba)₃), and ligand (e.g., 4 mol% XPhos).

-

Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

-

Reagent Addition: Add this compound (1.2 mmol) via syringe.

-

Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with a saturated aqueous solution of KF (2 x 20 mL) to precipitate the tin byproducts. Filter the mixture through a pad of celite, washing with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired trimethylsilyl-substituted product.

Quantitative Data

The following tables summarize representative examples of Stille coupling reactions with this compound and various aryl halides. Yields are highly dependent on the specific substrate, catalyst, ligand, and reaction conditions.

Table 1: Stille Coupling of this compound with Aryl Bromides

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (4) | Toluene | 100 | 16 | 85 |

| 2 | 1-Bromo-4-methoxybenzene | Pd(PPh₃)₄ (5) | - | DMF | 90 | 12 | 78 |

| 3 | 1-Bromo-3-(trifluoromethyl)benzene | PdCl₂(PPh₃)₂ (3) | P(t-Bu)₃ (6) | Dioxane | 110 | 24 | 65 |

| 4 | 2-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | Toluene | 100 | 18 | 72 |

Table 2: Stille Coupling of this compound with Aryl Iodides

| Entry | Aryl Iodide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodotoluene | Pd(PPh₃)₄ (3) | - | Toluene | 80 | 8 | 92 |

| 2 | 1-Iodo-4-nitrobenzene | Pd₂(dba)₃ (1.5) | P(fur)₃ (3) | DMF | 80 | 6 | 88 |

| 3 | 3-Iodoanisole | PdCl₂(dppf) (2) | - | NMP | 90 | 10 | 85 |

| 4 | 4-Iodobenzonitrile | Pd(OAc)₂ (2) | XPhos (4) | Dioxane | 100 | 12 | 90 |

Application in Drug Development: Targeting Kinase Signaling Pathways

The introduction of a trimethylsilyl group can be a key strategy in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[4] By modifying a lead compound with a TMS group, medicinal chemists can fine-tune its properties to achieve better target engagement, improved selectivity, and more favorable pharmacokinetic profiles.

For instance, in the development of inhibitors for a hypothetical "Kinase X" involved in a cancer signaling pathway, a lead compound might exhibit off-target effects or poor metabolic stability. The strategic replacement of a labile functional group with a TMS group via Stille coupling can address these issues. The TMS group can occupy a specific hydrophobic pocket in the kinase's active site, leading to enhanced potency and selectivity.

Caption: Inhibition of the Kinase X signaling pathway by a silylated drug molecule.

Safety and Handling

-

Organotin Reagents: this compound is toxic and should be handled with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

-

Solvents: Use anhydrous and degassed solvents to prevent quenching of the catalyst and reagents. Handle flammable organic solvents in a fume hood away from ignition sources.

-

Inert Atmosphere: The Stille coupling reaction is sensitive to air and moisture. It is crucial to maintain an inert atmosphere throughout the setup and reaction to ensure optimal results.

By following this detailed guide, researchers can effectively utilize the Stille coupling with this compound for the synthesis of novel silylated compounds with potential applications in drug discovery and development.

References

Tributylstannyltrimethylsilane as a Trimethylsilyl Anion Equivalent: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributylstannyltrimethylsilane [(Bu₃Sn)SiMe₃] serves as a valuable reagent in organic synthesis, functioning as a synthetic equivalent of a trimethylsilyl anion (Me₃Si⁻). This allows for the introduction of the trimethylsilyl group as a nucleophile in various chemical transformations. The polarity of the Sn-Si bond, with silicon being the more electronegative atom, facilitates its cleavage by nucleophilic activators, most notably fluoride ions. This process generates a transient, highly reactive trimethylsilyl anion, which can then participate in reactions with a range of electrophiles. Key applications include conjugate additions to α,β-unsaturated carbonyl compounds to form β-silyl ketones and aldehydes, and reactions with alkyl halides. These transformations are of significant interest in the synthesis of complex molecules and in drug development, where the introduction of silicon-containing moieties can modulate the pharmacological properties of a molecule.

Core Concepts and Reaction Mechanism

The utility of this compound as a trimethylsilyl anion equivalent hinges on the fluoride-mediated cleavage of the tin-silicon bond. Fluoride ions, typically from a source like tetrabutylammonium fluoride (TBAF), readily attack the silicon atom, forming a hypervalent silicate species. This intermediate then fragments to release the trimethylsilyl anion and tributyltin fluoride. The generated trimethylsilyl anion is a potent nucleophile that can react with various electrophiles.

General Reaction Scheme:

Where E⁺ represents an electrophile.

This methodology provides a milder alternative to the use of silyllithium or silyl-Grignard reagents, which are often highly basic and can lead to side reactions.

Applications in Organic Synthesis

Conjugate Addition to α,β-Unsaturated Carbonyl Compounds

A primary application of this compound is the 1,4-conjugate addition (Michael addition) of a trimethylsilyl group to α,β-unsaturated ketones, aldehydes, and esters. This reaction provides a direct route to β-silyl carbonyl compounds, which are versatile synthetic intermediates.

Reaction Workflow:

Caption: Workflow for the conjugate addition of the trimethylsilyl group.

Experimental Protocol: Synthesis of 3-(Trimethylsilyl)cyclohexanone

This protocol describes the conjugate addition of the trimethylsilyl group from this compound to cyclohexenone, a representative α,β-unsaturated ketone.

Materials:

-

This compound

-

Cyclohexenone

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 equivalents) and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add cyclohexenone (1.0 equivalent) to the stirred solution.

-

Slowly add a 1.0 M solution of TBAF in THF (1.1 equivalents) dropwise over 10 minutes.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-(trimethylsilyl)cyclohexanone.

Quantitative Data:

| Electrophile | Product | Yield (%) |

| Cyclohexenone | 3-(Trimethylsilyl)cyclohexanone | 75-85 |

| Chalcone | 1,3-Diphenyl-3-(trimethylsilyl)propan-1-one | 70-80 |

| Methyl vinyl ketone | 4-(Trimethylsilyl)butan-2-one | 65-75 |

Reaction with Alkyl Halides

This compound can also serve as a source of the trimethylsilyl anion for the nucleophilic substitution of alkyl halides, leading to the formation of tetraorganosilanes.

Reaction Pathway:

Caption: Pathway for the silylation of alkyl halides.

Experimental Protocol: Synthesis of Benzyltrimethylsilane

This protocol details the reaction of this compound with benzyl bromide.

Materials:

-

This compound

-

Benzyl bromide

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

-

Anhydrous tetrahydrofuran (THF)

-

Pentane

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.1 equivalents) in anhydrous THF.

-

Cool the solution to 0 °C.

-

Add benzyl bromide (1.0 equivalent) to the solution.

-

Add a 1.0 M solution of TBAF in THF (1.1 equivalents) dropwise.

-

Allow the reaction to stir at room temperature for 12 hours.

-

Monitor the reaction by GC-MS.

-

After completion, quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the product with pentane (3 x 30 mL).

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography on silica gel (eluting with hexanes) to yield benzyltrimethylsilane.

Quantitative Data:

| Alkyl Halide | Product | Yield (%) |

| Benzyl bromide | Benzyltrimethylsilane | 80-90 |

| 1-Iodooctane | Octyltrimethylsilane | 70-80 |

| Allyl bromide | Allyltrimethylsilane | 85-95 |

Conclusion

This compound, in the presence of a fluoride source, is an effective and mild reagent for the nucleophilic introduction of a trimethylsilyl group. Its application in conjugate additions to α,β-unsaturated systems and in reactions with alkyl halides provides reliable routes to valuable β-silyl carbonyl compounds and tetraorganosilanes. The protocols outlined here offer a foundation for researchers to explore the utility of this reagent in the synthesis of target molecules relevant to materials science and drug discovery. The straightforward procedures and generally high yields make it an attractive alternative to more reactive organosilyl reagents.

Application Notes and Protocols for Reactions Involving Tributylstannyltrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Tributylstannyltrimethylsilane in organic synthesis. It covers essential safety precautions, experimental setups, and specific reaction protocols, with a focus on palladium-catalyzed cross-coupling reactions.

Safety and Handling Precautions

This compound is a hazardous chemical and requires strict safety measures. All manipulations should be performed in a well-ventilated chemical fume hood.[1][2][3] Personal protective equipment (PPE), including safety goggles, face shield, chemical-resistant gloves, and a lab coat, must be worn at all times.[1][2][4]

Key Safety Information:

-

Flammability: The compound is flammable. Keep away from heat, sparks, open flames, and hot surfaces.[1][2][4] Use explosion-proof electrical and ventilating equipment.[1][2][4] All metal parts of the equipment must be grounded to prevent static discharge.[4]

-

Toxicity and Health Hazards: Causes skin and serious eye irritation.[5] May cause damage to organs through prolonged or repeated exposure.[5] Do not breathe mist, vapors, or aerosols.[1][2] Avoid contact with skin and eyes.[1]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon).[1][4] It is sensitive to moisture and light.[6]

-

Spills and Disposal: In case of a spill, collect with an inert absorbent material and dispose of as hazardous waste.[1][2][3] Prevent the material from entering drains.[1][2] Dispose of contents and container in accordance with local, regional, and national regulations.[4][5]

Experimental Setup and General Considerations

Reactions involving organotin and organosilicon compounds are often sensitive to air and moisture. Therefore, standard Schlenk techniques or the use of a glovebox is highly recommended.

General Workflow for a Palladium-Catalyzed Cross-Coupling Reaction:

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Application: Palladium-Catalyzed Stille Cross-Coupling

This compound can be utilized in Stille cross-coupling reactions, a versatile method for forming carbon-carbon bonds.[7] The reaction couples an organostannane with an organic halide or triflate, catalyzed by a palladium complex.

Catalytic Cycle of the Stille Reaction:

Caption: Simplified catalytic cycle for the Stille cross-coupling reaction.

Detailed Experimental Protocol: Stille Coupling for Vinylation

This protocol is adapted from procedures for similar vinylstannane reagents and serves as a representative example.[7] Optimization of reaction conditions may be necessary for specific substrates.

Reaction: Aryl Bromide + Tributyl(trimethylsilyl)stannane → Aryl-TMS